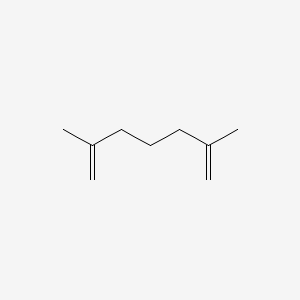
Trichloroacetaldehyde digerayl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloroacetaldehyde digerayl acetal is an organic compound that belongs to the class of organochlorides. It is a derivative of trichloroacetaldehyde, commonly known as chloral. This compound is characterized by the presence of three chlorine atoms attached to an aldehyde group, which is further modified by the addition of geranyl groups. This compound is used in various chemical processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trichloroacetaldehyde digerayl acetal typically involves the reaction of trichloroacetaldehyde with geraniol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to form the acetal. Common acid catalysts used in this process include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of trichloroacetaldehyde and geraniol to a reactor containing the acid catalyst. The reaction mixture is then stirred and maintained at the desired temperature until the reaction is complete. The product is purified by distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Trichloroacetaldehyde digerayl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid and other oxidation products.
Reduction: Reduction of this compound can yield trichloroethanol and related compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Trichloroacetic acid, carbon dioxide, and water.
Reduction: Trichloroethanol and related alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trichloroacetaldehyde digerayl acetal has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of trichloroacetaldehyde digerayl acetal involves its interaction with various molecular targets and pathways. The compound can form adducts with nucleophilic sites on biomolecules, leading to changes in their structure and function. It can also undergo metabolic transformations to produce reactive intermediates that can interact with cellular components. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Trichloroacetaldehyde digerayl acetal can be compared with other similar compounds, such as:
Trichloroacetaldehyde (Chloral): A simpler compound with similar reactivity but lacking the geranyl groups.
Dichloroacetaldehyde: A related compound with two chlorine atoms instead of three.
Monochloroacetaldehyde: A compound with a single chlorine atom, exhibiting different reactivity and properties.
Uniqueness
The presence of geranyl groups in this compound imparts unique properties to the compound, such as increased hydrophobicity and potential interactions with biological membranes. This makes it distinct from other chlorinated aldehydes and useful in specific applications where these properties are advantageous.
Propiedades
Número CAS |
68140-44-3 |
|---|---|
Fórmula molecular |
C22H35Cl3O2 |
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
(2E)-3,7-dimethyl-1-[2,2,2-trichloro-1-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethoxy]octa-2,6-diene |
InChI |
InChI=1S/C22H35Cl3O2/c1-17(2)9-7-11-19(5)13-15-26-21(22(23,24)25)27-16-14-20(6)12-8-10-18(3)4/h9-10,13-14,21H,7-8,11-12,15-16H2,1-6H3/b19-13+,20-14+ |
Clave InChI |
GHZZIFJPGVHZTE-IWGRKNQJSA-N |
SMILES isomérico |
CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)C(Cl)(Cl)Cl)/C)C |
SMILES canónico |
CC(=CCCC(=CCOC(C(Cl)(Cl)Cl)OCC=C(C)CCC=C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


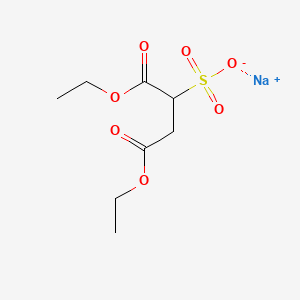
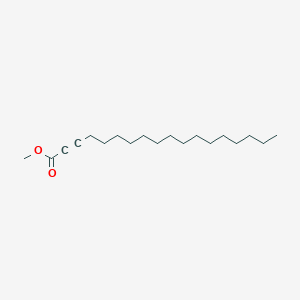
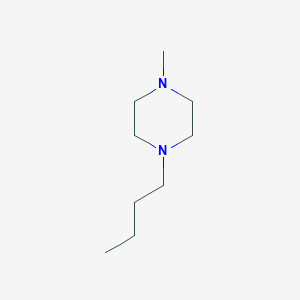
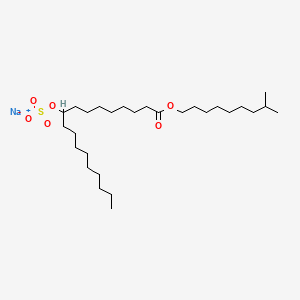
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)


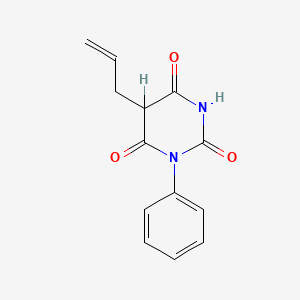

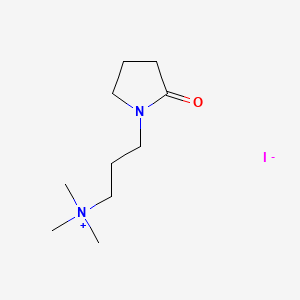
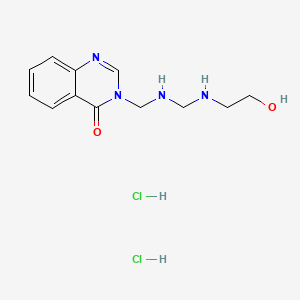
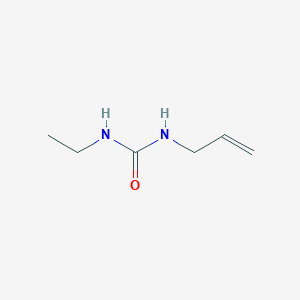
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
